
N,N-Dimethyl-p-phenylenediamine
Overview
Description
N,N-Dimethyl-p-phenylenediamine (DMPD) is an aromatic amine derivative characterized by two methyl groups attached to the nitrogen atoms of the p-phenylenediamine backbone. DMPD is widely utilized in:
- Analytical chemistry: Detection of peroxidases, hydrogen sulfide, and antioxidant capacity via formation of the stable radical cation DMPD•+ .
- Biological systems: Metabolism of nitroso compounds in mammalian liver cells and interaction with amyloid-β peptides in Alzheimer’s disease research .
- Synthesis: Production of dyes (e.g., methylene blue) and polymers .
Its redox activity, driven by the dimethylamino groups, enables unique reactivity in both enzymatic and chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the methylation of p-phenylenediamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nitro compounds. This method involves the reduction of nitrobenzene derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-p-phenylenediamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound is readily oxidized by hydrogen peroxide in the presence of iron (III) catalysts.
Major Products Formed:
Scientific Research Applications
Analytical Chemistry
Spectrophotometric Applications
DMPD is widely used as a reagent in spectrophotometric methods for detecting various substances. It has been employed in:
- Determination of Amoxicillin : DMPD can react with amoxicillin in aqueous solutions, allowing for its quantification using UV-visible spectroscopy. The absorbance at specific wavelengths correlates with the concentration of amoxicillin present .
- Estimation of Metal Ions : DMPD is effective in estimating trace levels of iron and copper through catalytic oxidation reactions. For instance, it can be used alongside hydrogen peroxide in flow injection analysis (FIA) to determine the presence of these metals in environmental samples .
Biochemical Applications
Oxidative Stress Measurement
Recent studies have highlighted DMPD's role in evaluating oxidative stress within biological samples. A notable application is its use in assessing the oxidative status of human plasma. The compound forms a stable radical cation that can be measured spectrophotometrically, providing insights into the levels of hydroperoxides and overall oxidative damage .
Environmental Applications
Water Quality Analysis
DMPD is utilized for assessing water quality through its ability to detect sulfide ions and other contaminants. Its application in flow injection analysis allows for rapid and sensitive detection of these species, which is crucial for monitoring environmental pollution .
Microscopy and Staining
Histological Staining
In microscopy, DMPD serves as a stain for various biological tissues. It is particularly useful in peroxidase tests where its colorimetric properties help visualize cellular components under a microscope . This application enhances the understanding of tissue structures and functions.
Research Case Studies
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-phenylenediamine involves its ability to undergo redox reactions. The compound readily forms a stable red radical cation, which is involved in various redox processes . The molecular targets and pathways include interactions with iron (III) ions, leading to the formation of colored complexes that can be detected spectrophotometrically .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzidine and o-Tolidine
- Structure : Benzidine is a biphenyl analog of p-phenylenediamine, lacking methyl groups.
- Reactivity : Benzidine forms less stable radicals compared to DMPD’s Wurster’s red (DMPD•+). ESR studies show benzidine derivatives require harsher conditions for radical formation .
- Applications: Benzidine is historically used in dye manufacturing but is carcinogenic, whereas DMPD’s applications are safer and focused on analytical assays .
ABTS (2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid))
- Radical Stability: ABTS forms a persistent radical cation (ABTS•+), similar to DMPD•+, but DMPD-based assays are noted for lower cost and comparable reproducibility .
- Sensitivity : DMPD detects hydrophilic antioxidants (e.g., ascorbic acid) effectively, while ABTS is broader but requires pre-generation of radicals .
6PPD (N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine)
- Structure: 6PPD has a bulky alkyl chain and phenyl group, unlike DMPD’s dimethylamino groups.
- Applications: 6PPD is an industrial rubber antioxidant, whereas DMPD is used in biological assays. 6PPD’s environmental breakdown product, 6PPD-quinone, is highly toxic to aquatic life, while DMPD’s primary risks are acute toxicity (oral LD50: 171 mg/kg in rats) .
Enzymatic and Metabolic Pathways
- DMPD : Formed via enzymatic reduction of Dexon by Pseudomonas fragi Bk9’s DABD reductase, requiring dithiothreitol (DTT) as a reductant . Mammalian liver cells metabolize nitroso compounds into DMPD, which is further processed .
- p-Phenylenediamine (PPD): Lacks dimethyl groups and is metabolized via cytochrome P450 into more toxic quinone derivatives, unlike DMPD’s stable radical pathway .
Toxicity and Environmental Impact
- DMPD: Classified as acutely toxic (Category 3 for oral, dermal, and inhalation exposure).
- PPD: Higher acute toxicity (oral LD50 ~80 mg/kg) and notorious for causing allergic reactions .
- 6PPD-Quinone: LC50 < 1 µg/L in fish, highlighting extreme ecotoxicity compared to DMPD’s moderate environmental risks .
Biological Activity
N,N-Dimethyl-p-phenylenediamine (DMPD) is an aromatic amine widely studied for its biological activities and applications in various fields, including microbiology, toxicology, and analytical chemistry. This article provides a comprehensive overview of the biological activity of DMPD, including its mechanisms of action, case studies, and relevant research findings.
General Characteristics
DMPD is characterized by its molecular formula and is classified as a diamine due to the presence of two amine functional groups. It appears as a colorless to pale yellow liquid with a strong amine odor and is primarily used in the rubber industry and dye manufacturing .
1. Oxidative Stress and Cell Damage
Research indicates that DMPD can induce oxidative stress in biological systems. In a study involving rats, DMPD exposure resulted in increased levels of reactive oxygen species (ROS) and inflammation within the urinary bladder, leading to conditions such as bladder hyperactivity and apoptosis . The compound's interaction with cellular components can trigger autophagy and pyroptosis, highlighting its potential toxicity .
2. Biodegradation
DMPD has been shown to be biodegradable by specific bacterial strains such as Klebsiella pneumoniae and Acetobacter liquefaciens. These bacteria can effectively degrade DMPD, suggesting potential applications in bioremediation processes .
3. Antioxidant Activity
Interestingly, DMPD exhibits antioxidant properties under certain conditions. It has been utilized in various assays to evaluate natural antioxidant capacities, indicating its role in reducing oxidative damage in biological systems .
Case Study 1: Bladder Dysfunction Induction
A study demonstrated that DMPD significantly increased voiding frequency and levels of inflammatory markers in rat models. The administration of synthetic superoxide dismutase mimics alleviated some of the oxidative stress effects induced by DMPD, underscoring its role in bladder dysfunction .
Case Study 2: Biodegradation Efficacy
In another investigation, Klebsiella pneumoniae RS-13 was employed to assess the biodegradation rates of DMPD. The study revealed that this strain could effectively metabolize DMPD, leading to substantial reductions in its concentration over time, which has implications for environmental safety .
Research Findings
Applications
- Microbiological Testing : DMPD is used as a reagent in oxidase tests to differentiate bacterial species based on their ability to utilize dyes .
- Analytical Chemistry : It serves as an intermediate for dye production and is involved in spectrophotometric detection methods for trace metals like iron .
- Environmental Remediation : Due to its biodegradability by specific microbial strains, DMPD holds promise for use in bioremediation strategies targeting contaminated environments .
Safety and Toxicology
Despite its applications, DMPD poses significant health risks. It is classified as acutely toxic via oral, dermal, and inhalation routes . Safety assessments have identified it as a primary sensitizer, with potential cross-reactivity noted among its derivatives .
Q & A
Basic Questions
Q. What are the critical handling precautions for DMPD in laboratory settings?
DMPD and its derivatives (e.g., dihydrochloride salts) are hygroscopic and toxic, requiring strict safety protocols. Store in airtight containers at 8–25°C in cool, dry, and dark conditions to prevent degradation. Use personal protective equipment (PPE) due to its irritant properties. Pre-dissolve in water or ethanol for experimental use, avoiding acetone due to poor solubility .
Q. How is DMPD utilized in spectrophotometric detection of sulfides?
DMPD reacts with sulfides to form methylene blue, enabling quantitative detection. Standard protocols (e.g., HJ 1226-2021) recommend:
- Adjusting pH to 1.3–1.7 with HCl to optimize reaction kinetics.
- Adding Fe³⁺ as a catalyst (e.g., ammonium iron(III) sulfate) to enhance sensitivity.
- Validating results via calibration curves (0.005–0.15 mg/L detection range) .
Q. What are the primary applications of DMPD in analytical chemistry?
DMPD serves as:
- Catalytic reagent : Detects trace Fe²⁺/Cu²⁺ via oxidation with H₂O₂ (flow injection analysis, FIA), achieving detection limits of 0.1 µg/L .
- Oxidase substrate : Identifies enzymatic activity in microbiological assays (e.g., cytochrome oxidase tests) .
- Environmental analysis : Monitors sulfide emissions in fermentation processes (e.g., CO₂ trapping in yeast studies) .
Advanced Research Questions
Q. How does pH influence the electrochemical oxidation mechanism of DMPD?
Electrochemical studies reveal pH-dependent pathways:
- Acidic conditions (pH < 3) : Direct 2e⁻ oxidation forms the Wurster’s blue radical cation (DMPD⁺), stable for spectroscopic analysis.
- Neutral/alkaline conditions : Sequential 1e⁻ oxidations generate intermediates prone to dimerization or side reactions, complicating mechanistic studies. Optimize pH to 2–3 for reproducible cyclic voltammetry data .
Q. What experimental strategies resolve contradictions in DMPD-oxyhemoglobin reaction kinetics?
Conflicting rate constants (e.g., 1 M⁻¹s⁻¹ vs. lower values in some studies) arise from:
- Competing pathways : Glutathione scavenges DMPD radicals, altering apparent rates. Use glutathione-depleted erythrocyte models to isolate hemoglobin-specific kinetics .
- Temperature control : Ensure strict 37°C maintenance, as minor deviations significantly affect ferrihemoglobin formation rates .
Q. How can HPLC methods be optimized for DMPD quantification in oxidative hair dyes?
Per SN/T 3153-2012:
- Column selection : Use C18 reverse-phase columns with 5 µm particle size.
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution.
- Detection : UV-Vis at 254 nm ensures sensitivity (LOD: 0.05 µg/mL). Validate recovery rates (85–110%) in matrices containing interfering amines .
Q. What role does DMPD play in charge-transfer complexes with quinones?
DMPD forms donor-acceptor complexes with tetracyanoquinodimethane (TCNQ), characterized by:
- Conductivity : σ = 10⁻²–10⁻³ S/cm in solid state, useful in organic semiconductor research.
- Spectroscopic signatures : CT bands at 500–600 nm (UV-Vis) and radical EPR signals confirm electron transfer .
Q. How do structural modifications of DMPD affect its redox properties?
Comparative studies with N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) show:
- Lower oxidation potential : DMPD oxidizes at +0.15 V (vs. SCE) vs. TMPD at +0.05 V due to reduced methyl substitution.
- Radical stability : TMPD⁺ exhibits longer half-life (minutes vs. seconds for DMPD⁺), impacting catalytic applications .
Q. Methodological Notes
- Synthesis validation : Confirm DMPD purity (>98%) via melting point (34–36°C) and elemental analysis .
- Interference mitigation : In sulfide assays, pre-treat samples with Zn(OAc)₂ to remove metal ions .
- Data reproducibility : Report pH, temperature, and matrix composition to enable cross-study comparisons .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine | |
---|---|---|
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InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
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InChI Key |
BZORFPDSXLZWJF-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)C1=CC=C(C=C1)N | |
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Molecular Formula |
C8H12N2 | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Related CAS |
13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1]) | |
Record name | N,N-Dimethyl-p-benzenediamine | |
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DSSTOX Substance ID |
DTXSID6025149 | |
Record name | N,N-Dimethyl-p-phenylenediamine | |
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Molecular Weight |
136.19 g/mol | |
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Physical Description |
Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline] | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Dimethyl-p-benzenediamine | |
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Boiling Point |
504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C | |
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Flash Point |
195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Density |
1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C | |
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Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00791 [mmHg] | |
Record name | N,N-Dimethyl-p-benzenediamine | |
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Color/Form |
Reddish-violet crystals, Needles from benzene | |
CAS No. |
99-98-9 | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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